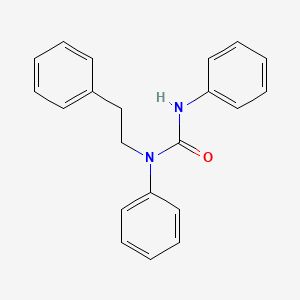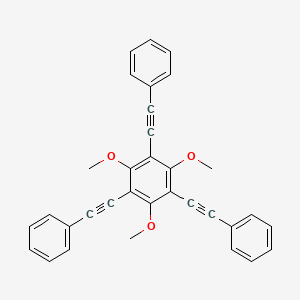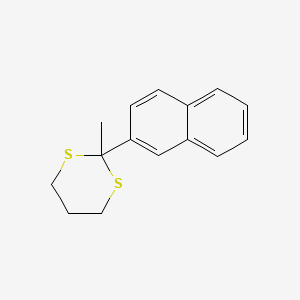
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is an organic compound with the molecular formula C15H16S2. It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-naphthalenyl group and another by a methyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- can be synthesized through the reaction of 2-naphthaldehyde with 2-methyl-1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dithiane moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the electrophile used.
Scientific Research Applications
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in reactions such as the Corey-Seebach reaction. This allows for the formation of carbon-carbon bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dithiane: Similar structure but lacks the 2-naphthalenyl group.
1,3-Dithiolane: Similar sulfur-containing ring but with a different ring size.
1,3-Dithiane: The parent compound without the methyl and naphthalenyl substitutions.
Uniqueness
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is unique due to the presence of both a methyl and a 2-naphthalenyl group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in organic synthesis and industrial applications .
Properties
CAS No. |
141994-27-6 |
|---|---|
Molecular Formula |
C15H16S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-2-yl-1,3-dithiane |
InChI |
InChI=1S/C15H16S2/c1-15(16-9-4-10-17-15)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI Key |
YBWHVXDRVWGCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


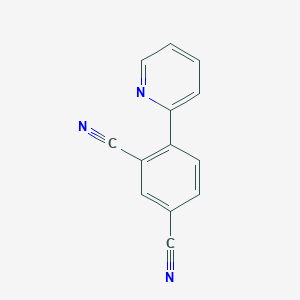
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
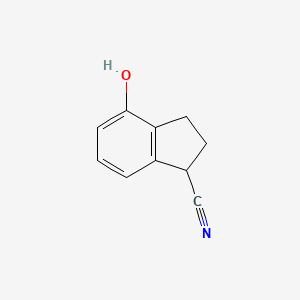
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

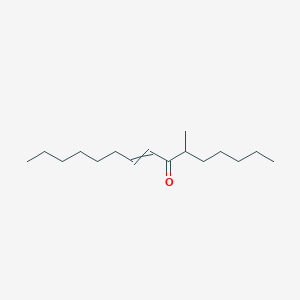
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

